Strontium gluconate

概要

説明

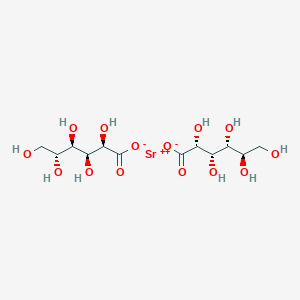

Strontium gluconate is a chemical compound formed by the combination of strontium and gluconic acid. It is represented by the molecular formula C12H22O14Sr. This compound is known for its applications in various fields, including medicine and industry. It is particularly noted for its role in bone health and cartilage regeneration .

準備方法

Synthetic Routes and Reaction Conditions: Strontium gluconate can be synthesized through the reaction of strontium carbonate or strontium hydroxide with gluconic acid. The reaction typically occurs in an aqueous medium, where strontium carbonate or hydroxide is dissolved in water, followed by the addition of gluconic acid. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves similar principles but on a larger scale. The process includes the controlled addition of gluconic acid to a strontium salt solution under specific temperature and pH conditions to ensure complete reaction and high yield. The resulting solution is then purified and concentrated to obtain this compound in its desired form.

化学反応の分析

Types of Chemical Reactions Involving Strontium Gluconate

This compound primarily undergoes ionic reactions due to the presence of strontium ions. The following types of reactions are commonly associated with this compound:

Ionic Reactions

-

Formation of Strontium Salts: this compound can react with various anions in solution to form different strontium salts.

Oxidation and Reduction Reactions

-

Oxidation of Gluconate: The gluconate part can undergo oxidation when treated with oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Substitution Reactions

-

Formation of Strontium Chloride: When this compound reacts with sodium chloride or potassium chloride, it can lead to the formation of strontium chloride.

Common Reagents and Conditions:

-

Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.

-

Substitution Reagents: Sodium chloride or potassium chloride for substitution reactions.

Major Products Formed

-

Strontium Chloride (SrCl₂): Formed from substitution reactions with chloride salts.

-

Oxidized Gluconate Derivatives: Resulting from oxidation reactions.

Key Research Findings

Recent studies have highlighted the biological significance and chemical behavior of this compound:

-

Bone Health: Research indicates that this compound promotes osteoblast differentiation while suppressing osteoclast activity, making it a potential treatment for osteoporosis .

-

Anti-inflammatory Effects: Strontium has been shown to influence macrophage behavior, promoting an anti-inflammatory environment which could be beneficial in treating inflammatory diseases .

-

Pharmacokinetics: Studies on the pharmacokinetics of this compound reveal a mean half-life of approximately 5.4 days after intravenous administration, indicating its prolonged presence in biological systems .

Table 2: Pharmacokinetic Variables of this compound

| Parameter | Value |

|---|---|

| Mean Half-Life | 5.4 days |

| Clearance Rate | 9.4 ml/min |

| Volume of Distribution | 64 L |

This comprehensive analysis highlights the importance of this compound in both chemical research and clinical applications, emphasizing its role in enhancing bone health and its potential therapeutic uses.

科学的研究の応用

Bone Health and Osteoporosis Treatment

Strontium gluconate is primarily recognized for its role in promoting bone health. Research indicates that it can enhance osteoblast development and stimulate bone formation, particularly in conditions like glucocorticoid-induced osteoporosis.

Mechanisms of Action:

- Osteoblast Stimulation: this compound promotes the proliferation and differentiation of osteoblasts, which are crucial for bone formation. Studies have shown that it enhances the expression of osteogenic markers such as Runx2 and alkaline phosphatase (ALP) .

- Inhibition of Osteoclast Activity: It also inhibits osteoclastogenesis, thereby reducing bone resorption .

Case Study:

A study involving glucocorticoid-induced osteoporosis rats demonstrated that this compound significantly restored bone formation and improved bone density compared to control groups .

Radiation Protection

Strontium compounds, including this compound, have been explored for their potential in radiation protection. They may help mitigate the effects of radiation exposure by acting as a radioprotective agent.

Applications:

- This compound has been suggested for use in scenarios involving radioactive contamination, potentially aiding in the detoxification process .

Dental Applications

This compound is being investigated for its use in dental care products due to its restorative properties.

Benefits:

- It has been incorporated into toothpaste formulations aimed at repairing decayed teeth and enhancing remineralization processes .

Nutritional Supplementation

As a dietary supplement, this compound is available over-the-counter and is often marketed for its bone health benefits.

Nutritional Role:

- Strontium is naturally present in certain foods and water sources, contributing to dietary intake that supports skeletal health .

Data Summary Table

作用機序

Strontium gluconate exerts its effects primarily through the strontium ions it releases. These ions play a crucial role in bone metabolism by:

Promoting Osteoblast Activity: Strontium ions enhance the activity of osteoblasts, the cells responsible for bone formation.

Inhibiting Osteoclast Activity: They also inhibit osteoclasts, the cells involved in bone resorption.

Chondrogenic Differentiation: this compound promotes the differentiation of mesenchymal stem cells into chondrocytes, aiding in cartilage regeneration.

類似化合物との比較

Strontium Ranelate: Another strontium compound used in the treatment of osteoporosis.

Strontium Chloride: Used in dental care for reducing tooth sensitivity.

Calcium Gluconate: Similar to strontium gluconate but contains calcium instead of strontium.

Uniqueness of this compound: this compound is unique due to its specific applications in promoting cartilage health and its potential therapeutic effects in osteoarthritis. Unlike other strontium compounds, it is particularly effective in targeting chondrocytes and promoting chondrogenic differentiation .

生物活性

Strontium gluconate is a compound of increasing interest in biomedical research, particularly for its role in bone health and regeneration. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, pharmacokinetics, and therapeutic applications.

This compound exhibits several biological activities that contribute to its effectiveness in promoting bone health:

- Osteoblast Stimulation : Research indicates that this compound enhances the differentiation and activity of osteoblasts, the cells responsible for bone formation. In vitro studies have shown that it promotes osteoblastogenesis through various signaling pathways, including Wnt/β-catenin and Runx2 activation .

- Osteoclast Inhibition : this compound has been found to inhibit osteoclast activity, which is crucial for preventing bone resorption. By suppressing osteoclastogenesis, this compound helps maintain bone density .

- Anti-inflammatory Effects : Strontium has anti-inflammatory properties that may play a role in its effectiveness for bone health. It has been shown to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in the bone microenvironment .

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its biological activity:

- Absorption and Distribution : Strontium is primarily absorbed in the gastrointestinal tract, with absorption rates varying significantly with age and dietary composition. Studies indicate that strontium absorption can be enhanced by factors such as vitamin D levels and lactose intake .

- Half-life : A study involving intravenous administration of this compound reported a mean half-life of approximately 5.4 days, which is longer than previously documented values. This extended half-life suggests a prolonged biological effect in the body .

- Clearance Rates : The clearance rates for strontium from the body are similar to those reported for calcium, indicating that strontium competes with calcium for absorption and retention within the bones .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in clinical settings:

- Osteoporosis Treatment : A study on glucocorticoid-induced osteoporosis in rats demonstrated that this compound significantly restored bone formation and improved osteoblast activity while reducing osteoclast activity. This suggests its potential as a therapeutic agent for osteoporosis management .

- Bone Regeneration : In an ex vivo model using human mesenchymal stem cells, strontium-enriched bioactive materials facilitated enhanced bone regeneration, indicating that strontium's presence in biomaterials could improve outcomes in bone tissue engineering .

- Cardiovascular Safety : While there are concerns regarding cardiovascular risks associated with other forms of strontium (e.g., ranelate), studies have not found significant cardiovascular side effects linked to this compound at typical dietary doses . This makes it a safer alternative for patients with osteoporosis who may be at risk for heart disease.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Study | Findings | Mechanism |

|---|---|---|

| Dai et al. (2021) | Enhanced osteoblast differentiation; suppressed osteoclast activity | Wnt/β-catenin signaling |

| Lee et al. (2019) | Promoted bone regeneration in stem cell models | Osteoimmunomodulation |

| Health Canada Review (2015) | No significant cardiovascular risks at low doses | Safety profile assessment |

特性

IUPAC Name |

strontium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H12O7.Sr/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+,5-;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRVYVKGHSWMAJI-IYEMJOQQSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Sr(HOCH2(CHOH)4CO2)2, C12H22O14Sr | |

| Record name | Strontium gluconate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/w/index.php?title=Strontium_gluconate&action=edit&redlink=1 | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

526-95-4 (Parent), 22537-39-9 (Parent) | |

| Record name | Strontium gluconate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

477.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10101-21-0 | |

| Record name | Strontium gluconate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Strontium D-gluconate (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STRONTIUM GLUCONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14V82624AW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Strontium Gluconate affect bone metabolism?

A1: While the exact mechanism of action is complex and not fully elucidated, research suggests this compound exerts a dual effect on bone metabolism. It appears to stimulate bone formation by promoting osteoblast activity, the cells responsible for building new bone. [, ] Simultaneously, it may also decrease bone resorption, possibly by influencing osteoclast activity, the cells responsible for breaking down bone. [] This dual action makes it distinct from some other osteoporosis treatments that primarily focus on reducing bone resorption.

Q2: Can this compound be used as a marker for studying calcium disposition in the body?

A2: Yes, research suggests that the pharmacokinetic behavior of strontium closely resembles that of calcium. Studies have shown that this compound, when administered intravenously, exhibits similar clearance rates and an apparent volume of distribution comparable to the exchangeable calcium pool. [, ] This similarity allows researchers to use this compound as a marker to study calcium disposition in vivo and investigate the influence of drugs or diseases on calcium metabolism. [, ]

Q3: What is the impact of Nifedipine, a calcium channel blocker, on this compound disposition?

A3: Studies show that Nifedipine, a calcium channel blocker, significantly alters the pharmacokinetic profile of this compound. Administration of Nifedipine leads to a marked reduction in the half-life and apparent volume of distribution of this compound. [] This suggests that Nifedipine, through its action on voltage-operated calcium channels, influences the distribution and elimination of strontium in the body. []

Q4: Are there any in vivo studies demonstrating the efficacy of this compound in treating osteoporosis?

A4: Yes, preclinical studies using rat models of glucocorticoid-induced osteoporosis have demonstrated the therapeutic potential of this compound. [] These studies reported that this compound administration effectively restored bone formation in the treated animals. [] Further research, including clinical trials, is essential to confirm these findings and evaluate the efficacy and safety of this compound in treating osteoporosis in humans.

Q5: How does oral supplementation with this compound affect strontium levels in the body?

A5: Research indicates a direct correlation between oral this compound intake and serum strontium levels. [] Increasing oral doses of this compound result in a proportional rise in serum strontium concentrations and subsequent uptake into cells. [] Importantly, moderate doses of this compound do not appear to negatively impact calcium levels in serum or soft tissues. []

Q6: Does this compound impact chondrocytes and mesenchymal stromal cells?

A6: Research suggests that this compound might offer potential benefits in the context of articular cartilage. Studies show that it may enhance the anabolic activity of chondrocytes, the cells responsible for maintaining and repairing cartilage. [] Additionally, this compound may promote the differentiation of mesenchymal stromal cells into chondrocytes, potentially supporting cartilage regeneration. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。